

"1-(2,4-Difluorophenyl)ethanamine" CAS number and properties

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Compound of Interest

Compound Name: 1-(2,4-Difluorophenyl)ethanamine

Cat. No.: B026563

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In-Depth Technical Guide: 1-(2,4-Difluorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Difluorophenyl)ethanamine is a fluorinated aromatic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is of significant interest due to the influence of the difluorophenyl group on the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can enhance its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, safety information, and potential pharmacological applications of **1-(2,4-Difluorophenyl)ethanamine** and its related forms.

Chemical Identification and Properties

1-(2,4-Difluorophenyl)ethanamine exists in various forms, including as a racemic mixture, as individual enantiomers, and as a hydrochloride salt. It is crucial to distinguish between these forms, as their properties and biological activities can differ.

Identifier	Racemic 1-(2,4-Difluorophenyl)ethanamine	1-(2,4-Difluorophenyl)ethanamine Hydrochloride	(R)-1-(2,4-Difluorophenyl)ethanamine	(S)-1-(2,4-Difluorophenyl)ethanamine
CAS Number	603951-43-5	276875-47-9	791098-84-5	Not available
Molecular Formula	C ₈ H ₉ F ₂ N	C ₈ H ₁₀ ClF ₂ N	C ₈ H ₉ F ₂ N	C ₈ H ₉ F ₂ N
Molecular Weight	157.16 g/mol [1]	193.62 g/mol	157.16 g/mol	157.16 g/mol
Appearance	Liquid[2]	Solid	Liquid	Liquid

Physical and Chemical Properties

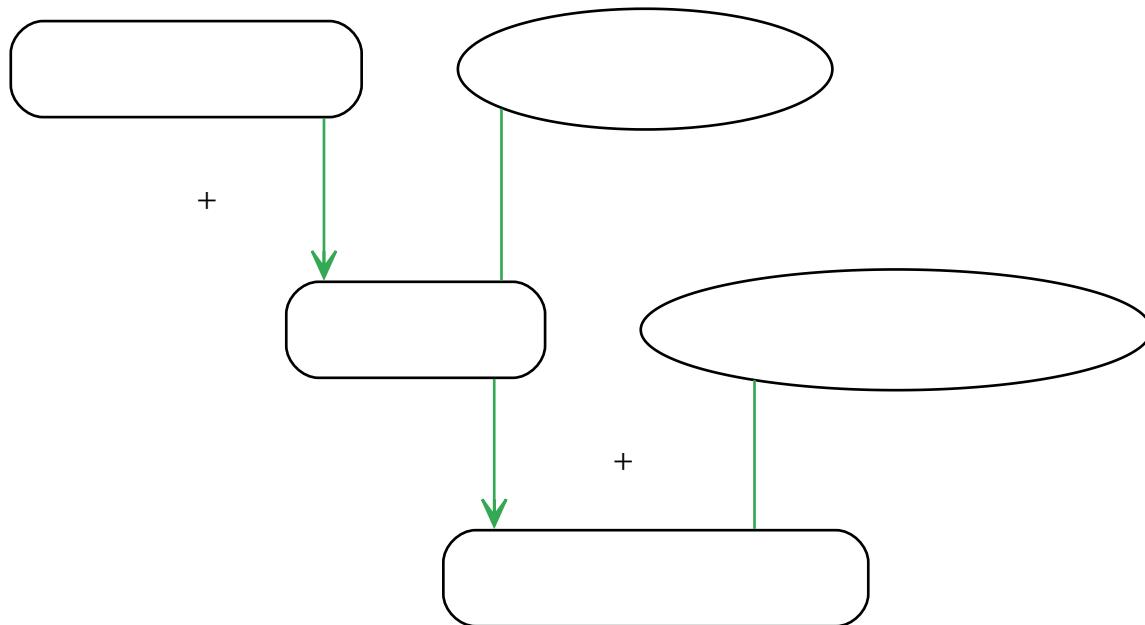
Quantitative data for the physical and chemical properties of **1-(2,4-Difluorophenyl)ethanamine** are summarized below. It is important to note that some of these values are predicted and should be confirmed with experimental data where critical.

Property	Value	Source
Boiling Point	175.4 °C at 760 mmHg (Predicted)	[3]
Density	1.163 g/cm ³ (Predicted)	[3]
Refractive Index	1.493 (Predicted)	[3]
Flash Point	72.8 °C (Predicted)	[3]
LogP	2.68 (Predicted)	[3]
Water Solubility	The hydrochloride salt is expected to have enhanced water solubility.	[4]

Synthesis

The primary synthetic route to **1-(2,4-Difluorophenyl)ethanamine** is through the reductive amination of 2',4'-difluoroacetophenone. This method is versatile and can be adapted for the synthesis of the racemic mixture as well as the individual enantiomers through the use of chiral auxiliaries or catalysts.

Synthesis Workflow



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Caption: General workflow for the synthesis of **1-(2,4-Difluorophenyl)ethanamine** via reductive amination.

Experimental Protocol: Reductive Amination of 2',4'-Difluoroacetophenone

This protocol provides a general procedure for the synthesis of racemic **1-(2,4-Difluorophenyl)ethanamine**.

Materials:

- 2',4'-Difluoroacetophenone
- Ammonium acetate or aqueous ammonia

- Sodium cyanoborohydride (NaBH_3CN) or Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Methanol or other suitable solvent
- Hydrochloric acid (for workup)
- Sodium hydroxide (for workup)
- Dichloromethane or other suitable extraction solvent
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- **Imine Formation:** Dissolve 2',4'-difluoroacetophenone in methanol. Add an excess of ammonium acetate or aqueous ammonia to the solution. Stir the mixture at room temperature for several hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Reduction:** Once the imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath. Cautiously add the reducing agent (e.g., sodium cyanoborohydride) portion-wise to the stirred solution. Allow the reaction to warm to room temperature and stir overnight.
- **Workup:** Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic ($\text{pH } \sim 2$). This will hydrolyze any remaining reducing agent. Stir for a short period, then basify the solution with aqueous sodium hydroxide to a pH of >10 .
- **Extraction:** Extract the aqueous layer with dichloromethane or another suitable organic solvent (3 x volumes). Combine the organic extracts.
- **Drying and Concentration:** Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude **1-(2,4-Difluorophenyl)ethanamine**.

- Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure amine.

Safety and Handling

While a comprehensive Safety Data Sheet (SDS) for **1-(2,4-Difluorophenyl)ethanamine** (CAS 603951-43-5) is not readily available, data from structurally similar compounds suggest the following potential hazards.^[5] Users should handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Hazard Class	GHS Classification	Precautionary Statements
Acute Toxicity, Oral	Category 4 (Harmful if swallowed)	P264, P270, P301+P312, P330, P501
Skin Corrosion/Irritation	Category 2 (Causes skin irritation)	P264, P280, P302+P352, P321, P332+P313, P362+P364
Serious Eye Damage/Irritation	Category 2A (Causes serious eye irritation)	P264, P280, P305+P351+P338, P337+P313

Personal Protective Equipment (PPE):

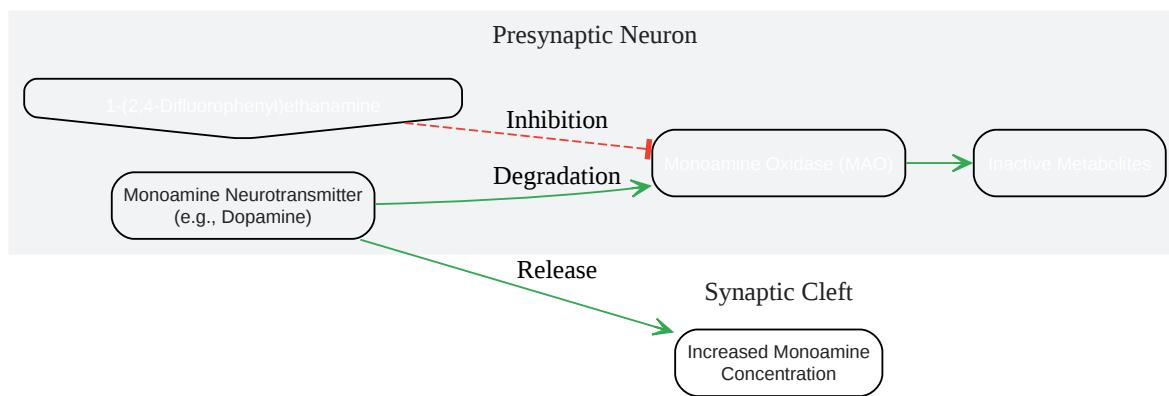
- Eye/Face Protection: Safety glasses with side-shields or chemical goggles.
- Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), lab coat.
- Respiratory Protection: Use in a well-ventilated area. If inhalation is a risk, use a NIOSH-approved respirator.

Pharmacological Relevance and Potential Applications

1-(2,4-Difluorophenyl)ethanamine is a compound of interest in the development of therapeutics for neurodegenerative diseases.^[6] Its structural features suggest potential interactions with key enzymes and receptors in the central nervous system.

Monoamine Oxidase (MAO) Inhibition

Substituted phenethylamines are a known class of monoamine oxidase (MAO) inhibitors.^[7] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.^{[8][9]} Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative conditions like Parkinson's disease.^[10]



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Caption: Potential mechanism of action as a Monoamine Oxidase (MAO) inhibitor.

Dopamine Receptor Modulation

The phenethylamine scaffold is also a core component of many dopamine receptor agonists and modulators. The dopaminergic system is implicated in the pathophysiology of several neurodegenerative diseases, including Parkinson's disease.^[11] Compounds that can modulate dopamine receptors, particularly the D2 and D3 subtypes, are of significant therapeutic interest.^{[12][13][14]}

Experimental Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a general method for assessing the MAO inhibitory activity of **1-(2,4-Difluorophenyl)ethanamine**.

Materials:

- Recombinant human MAO-A and MAO-B enzymes
- Kynuramine (substrate for MAO-A) or Benzylamine (substrate for MAO-B)
- Phosphate buffer (pH 7.4)
- **1-(2,4-Difluorophenyl)ethanamine** (test compound)
- Clorgyline (positive control for MAO-A inhibition)
- Selegiline (positive control for MAO-B inhibition)
- 96-well microplate
- Spectrophotometer or fluorometer

Procedure:

- Preparation of Reagents: Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in phosphate buffer.
- Assay Setup: In a 96-well plate, add the phosphate buffer, the MAO enzyme (either MAO-A or MAO-B), and various concentrations of the test compound or a positive control.
- Pre-incubation: Incubate the plate at 37 °C for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
- Reaction Initiation: Add the substrate (kynuramine for MAO-A or benzylamine for MAO-B) to each well to initiate the enzymatic reaction.
- Detection: Monitor the formation of the product over time using a spectrophotometer or fluorometer at the appropriate wavelength. The product of kynuramine oxidation can be

detected fluorometrically, while the product of benzylamine oxidation can be detected spectrophotometrically.[10]

- Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC_{50} value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Analytical Methods

The purity and enantiomeric excess of **1-(2,4-Difluorophenyl)ethanamine** can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: Chiral HPLC Analysis

This protocol provides a general method for the separation of the enantiomers of **1-(2,4-Difluorophenyl)ethanamine**.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Chiral Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).
- Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific column used. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.
- Flow Rate: Typically 0.5-1.5 mL/min.
- Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
- Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Procedure:

- Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
- Inject the sample onto the column.
- Monitor the elution of the enantiomers and record the chromatogram.
- The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: $\% \text{ ee} = [| \text{Area}_1 - \text{Area}_2 | / (\text{Area}_1 + \text{Area}_2)] \times 100$.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy can be used to confirm the chemical structure of **1-(2,4-Difluorophenyl)ethanamine**. The spectra will show characteristic signals for the aromatic protons and carbons, as well as the ethylamine side chain. Chiral shift reagents can be used in NMR to differentiate between the enantiomers.

Conclusion

1-(2,4-Difluorophenyl)ethanamine is a versatile chemical intermediate with significant potential in the field of drug discovery, particularly for neurodegenerative diseases. Its synthesis is achievable through established methods like reductive amination, and its properties can be characterized using standard analytical techniques. Further investigation into its pharmacological profile, especially its activity as a monoamine oxidase inhibitor and its interaction with dopamine receptors, is warranted to fully elucidate its therapeutic potential. As with all research chemicals, proper safety precautions should be observed during handling and use.

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